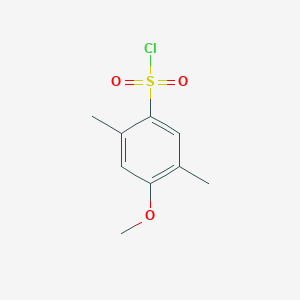

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

描述

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and methyl groups (-CH₃) at the 2- and 5-positions. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other functionalized aromatic compounds used in pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOCLWBHRMQADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348704 | |

| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91179-12-3 | |

| Record name | 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91179-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-methoxy-2,5-dimethylbenzene followed by chlorination. The reaction conditions usually require the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the subsequent chlorination is achieved using thionyl chloride or phosphorus pentachloride. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives.

Key Reactions and Conditions

Example : Reaction with 3-aminoquinoline in dichloromethane and triethylamine yields 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide, a precursor for antimicrobial agents.

Hydrolysis

Hydrolysis in aqueous media produces sulfonic acids, with reaction rates influenced by pH and temperature.

Hydrolysis Pathways

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| H₂O, 25°C | 4-Methoxy-2,5-dimethylbenzenesulfonic acid | SN2 nucleophilic substitution | |

| H₂O/EtOH, NaOH, 50°C | Sulfonate salts | Base-assisted dechlorination |

Kinetic Data : Hydrolysis follows second-order kinetics in 90% ethanol-water mixtures, with a rate constant at 25°C .

Reduction Reactions

Controlled reduction converts the sulfonyl chloride to thiols or sulfinic acids, depending on reagents.

Reduction Pathways

Industrial Application : Hydrogenolysis with Pd-Sn/C catalysts under basic conditions achieves high thiol selectivity (92.5%) while minimizing sulfonic acid byproducts .

Solvolysis in Alcohol-Water Mixtures

Competing mechanisms dominate in aqueous alcohols, involving both SN1 and SN2 pathways.

Solvolysis Parameters (0°C)

| Solvent System (v/v) | Rate Constant | Mechanism | Reference |

|---|---|---|---|

| 90% MeOH-H₂O | SN2 with general base catalysis | ||

| 70% EtOH-H₂O | Ion pair (SN1) | ||

| 50% Acetone-H₂O | Concerted SN2 |

Mechanistic Insight : Rate–rate profiling reveals dual reaction channels, with solvent-separated ion pairs dominating in polar aprotic mixtures .

Industrial and Pharmacological Derivatives

Derivatives synthesized from this compound exhibit biological activity, including enzyme inhibition and antimicrobial effects.

Notable Derivatives

| Derivative | Biological Target | Application | Reference |

|---|---|---|---|

| N-(4-Hydroxyphenyl)sulfonamide | Carbonic anhydrase IX | Anticancer agents | |

| Piperazine-linked sulfonamides | Serotonin receptors | Neuropsychiatric therapeutics | |

| Quinoline-conjugated sulfonamides | Bacterial dihydropteroate synthase | Antibacterial agents |

Mechanism : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), competitively inhibiting folate synthesis in bacteria.

This compound’s versatility in forming sulfonamides, sulfonic acids, and reduced sulfur-containing products underscores its utility in organic synthesis and drug development. Mechanistic studies and optimized industrial protocols continue to expand its applications.

科学研究应用

Organic Synthesis

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride serves as a crucial reagent in organic chemistry for the preparation of sulfonamide derivatives. These sulfonamides are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's electrophilic sulfonyl chloride group reacts readily with nucleophiles such as amines and alcohols to form various sulfonamide products.

Table 1: Key Reactions of this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Substitution | Reaction with amines | Sulfonamide derivatives |

| Hydrolysis | Reaction with water | Sulfonic acid |

| Reduction | Reaction with sodium borohydride | Sulfinic acid |

Biological Applications

The sulfonamide derivatives synthesized from this compound have demonstrated potential therapeutic applications. These include:

- Antibacterial Properties : Some sulfonamides exhibit activity against bacterial infections.

- Anti-inflammatory Effects : Certain derivatives are being investigated for their ability to reduce inflammation.

Research into these properties is ongoing, with studies focusing on their mechanisms of action and efficacy in clinical settings.

Industrial Uses

In the industrial sector, this compound is utilized in:

- Dyes and Pigments Production : It acts as an intermediate in synthesizing various dyes.

- Specialty Chemicals : The compound is involved in producing chemicals that require specific functional groups.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study published in a peer-reviewed journal highlighted the successful synthesis of several sulfonamide derivatives using this compound as a starting material. The researchers employed various amines under controlled conditions to optimize yield and purity. The resulting compounds were tested for antibacterial activity against common pathogens, showing promising results.

Case Study 2: Modification of Biomolecules

Another research effort focused on using this compound to modify proteins and peptides. By attaching sulfonamide groups to biomolecules, researchers aimed to study changes in structure and function. The modified biomolecules exhibited altered binding affinities and stability, providing insights into protein interactions.

作用机制

The mechanism of action of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This leads to the formation of sulfonamide, sulfonate, or other derivatives, depending on the nucleophile involved.

相似化合物的比较

Structural and Physical Properties

The table below compares key parameters of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride analogs and related sulfonyl chlorides:

Key Observations :

- Substituent Effects : Chlorine (electron-withdrawing) at the 4-position (as in 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) increases electrophilicity of the sulfonyl chloride group, enhancing reactivity in nucleophilic substitution compared to methoxy (electron-donating) analogs .

- Molecular Weight : The chloro derivative has a higher molecular weight due to two chlorine atoms, while methoxy and acetamido derivatives introduce oxygen/nitrogen, affecting polarity and solubility .

- Melting Points : The chloro derivative exhibits a defined melting point (48–50°C), whereas data for methoxy analogs is sparse, suggesting differences in crystallinity or stability .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : Sulfonyl chlorides like 4-Chloro-2,5-dimethylbenzenesulfonyl chloride are pivotal in constructing biphenylsulfonamides with anti-diabetic activity, as demonstrated in receptor antagonist studies .

- Custom Synthesis : Suppliers like Avra Synthesis and Thermo Scientific Chemicals offer analogs such as 4-Chloro-2,5-dimethylbenzenesulfonyl chloride for tailored applications, highlighting industrial demand .

- Structural Diversity : Variations in substituent positions (e.g., 2,3- vs. 3,5-dimethyl) significantly alter steric and electronic profiles, influencing reaction pathways and product yields .

生物活性

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (also known as this compound) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a methoxy group and two methyl groups on a benzene ring, contributing to its electrophilic nature, which allows it to react readily with nucleophiles such as amines and alcohols. This reactivity is crucial for its applications in medicinal chemistry and biological research.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The compound's mechanism of action involves the inhibition of specific enzymes that are vital for the growth of microorganisms. For instance, it can mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby interfering with folic acid synthesis in bacteria.

Table 1: Summary of Antimicrobial Activity

| Microorganism | Inhibition Concentration (µg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 50 | Inhibition of folic acid synthesis |

| Staphylococcus aureus | 30 | Enzyme inhibition |

| Candida albicans | 40 | Disruption of cell wall synthesis |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for potential anti-inflammatory effects. It may modulate signaling pathways involved in inflammatory responses, although specific mechanisms remain under investigation.

Table 2: Anti-inflammatory Activity

| Test System | Result | Reference |

|---|---|---|

| RAW264.7 Macrophages | Reduced TNF-α production by 25% | Study on cytokine modulation |

| Mouse Model | Decreased paw edema by 30% | In vivo anti-inflammatory study |

Case Study 1: Antimicrobial Efficacy Against E. coli

A study conducted on the efficacy of this compound against E. coli demonstrated that at a concentration of 50 µg/mL, the compound effectively inhibited bacterial growth. The study highlighted its potential as an alternative to traditional antibiotics in treating bacterial infections.

Case Study 2: Inhibition of Inflammatory Cytokines

In a controlled experiment using RAW264.7 macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) production. This suggests that the compound may have therapeutic potential in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound's sulfonamide group can inhibit dihydropteroate synthase by mimicking PABA.

- Cytokine Modulation : It may affect signaling pathways involved in inflammation and immune response.

常见问题

Q. What are the optimal conditions for synthesizing 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, and how can purity be monitored during synthesis?

Methodological Answer: The synthesis typically involves sulfonylation of 4-methoxy-2,5-dimethylbenzene using chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature: Maintain between 0–5°C during sulfonation to avoid side reactions like over-sulfonation or decomposition .

- Stoichiometry: Use a 1:1.2 molar ratio of substrate to chlorosulfonic acid for optimal yield .

- Workup: Quench the reaction with ice water, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄.

Purity Monitoring: - Thin-Layer Chromatography (TLC): Use silica gel plates with hexane:ethyl acetate (4:1) to track reaction progress (Rf ~0.5 for product) .

- NMR Spectroscopy: Confirm structure via ¹H NMR (δ ~2.3 ppm for methyl groups, δ ~3.8 ppm for methoxy, δ ~7.2–7.5 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

Methodological Answer:

- Moisture Sensitivity: Hydrolyzes rapidly in aqueous environments; store under inert gas (N₂/Ar) in sealed, desiccated containers .

- Temperature: Decomposes above 50°C; store at 2–8°C for long-term stability .

- Light Sensitivity: Protect from UV light to prevent radical-mediated degradation .

Advanced Research Questions

Q. What mechanistic role do the methoxy and methyl substituents play in the reactivity of this sulfonyl chloride during nucleophilic substitution?

Methodological Answer:

- Methoxy Group (-OCH₃): Acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution but deactivating the sulfonyl chloride toward nucleophilic attack. This duality requires careful optimization of reaction conditions (e.g., using polar aprotic solvents like DMF to stabilize intermediates) .

- Methyl Groups (2,5-positions): Provide steric hindrance, reducing reaction rates with bulky nucleophiles. Kinetic studies using competing substrates (e.g., 4-methoxy-3,5-dimethyl isomer) reveal a 20–30% slower reaction for the 2,5-dimethyl derivative .

Q. How can researchers resolve discrepancies in reported spectral data for structurally similar sulfonyl chlorides (e.g., regioisomers)?

Methodological Answer:

Q. What strategies mitigate side reactions during derivatization of this sulfonyl chloride with sterically hindered amines?

Methodological Answer:

- Base Selection: Use non-nucleophilic bases (e.g., DIPEA) to avoid competing dehydrohalogenation.

- Solvent Optimization: Employ THF or acetonitrile to enhance solubility of bulky amines.

- Temperature Gradients: Initiate reaction at –20°C to slow aggregation, then warm to room temperature for completion .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data reported for this compound (e.g., 48–50°C vs. 52–54°C)?

Methodological Answer:

- Purity Assessment: Recrystallize the compound from hexane:ethyl acetate (3:1) and compare DSC thermograms. Impurities (e.g., unreacted chlorosulfonic acid) lower melting points .

- Regioisomer Cross-Contamination: Verify via HPLC (C18 column, 70:30 acetonitrile:water) to rule out presence of 3,5-dimethyl isomer, which has a higher mp (55–57°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。